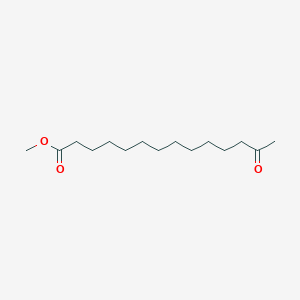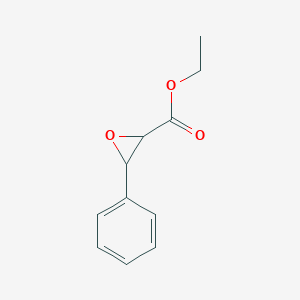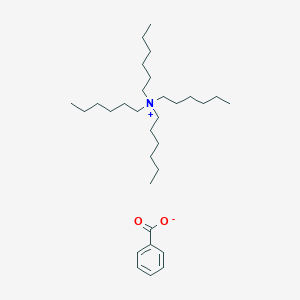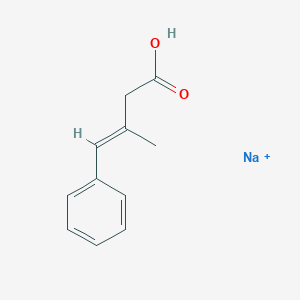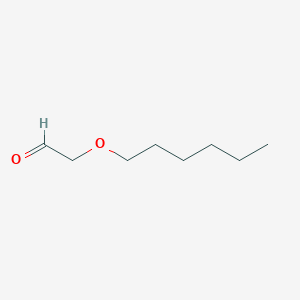
(Hexyloxy)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexyloxy)acetaldehyde is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a characteristic odor and is also known as 2-(hexyloxy)acetaldehyde.
Wissenschaftliche Forschungsanwendungen
(Hexyloxy)acetaldehyde is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (Hexyloxy)acetaldehyde is not fully understood. However, it is believed to act as an electrophile and react with nucleophiles such as amines and alcohols to form adducts. These adducts can then be used as building blocks for the synthesis of various compounds.
Biochemische Und Physiologische Effekte
(Hexyloxy)acetaldehyde has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
(Hexyloxy)acetaldehyde has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, its toxicity and potential health hazards make it challenging to work with, requiring proper safety precautions.
Zukünftige Richtungen
There are several future directions for the use of (Hexyloxy)acetaldehyde in scientific research. One potential area of research is the development of new synthetic methodologies using (Hexyloxy)acetaldehyde as a building block. Another area of research is the study of the biochemical and physiological effects of (Hexyloxy)acetaldehyde on living organisms.
Conclusion:
In conclusion, (Hexyloxy)acetaldehyde is a chemical compound that has several scientific research applications. Its unique properties make it a valuable reagent in organic synthesis and a building block for the synthesis of various compounds. However, its toxicity and potential health hazards require proper safety precautions when handling. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
(Hexyloxy)acetaldehyde is synthesized by the reaction of 2-hydroxyacetaldehyde with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as ether or chloroform. The product is then purified by distillation or recrystallization.
Eigenschaften
CAS-Nummer |
17597-96-5 |
|---|---|
Produktname |
(Hexyloxy)acetaldehyde |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-hexoxyacetaldehyde |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-7-10-8-6-9/h6H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
NNBJGVGKBIFRHE-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC=O |
Kanonische SMILES |
CCCCCCOCC=O |
Andere CAS-Nummern |
17597-96-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




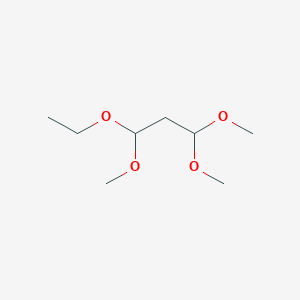
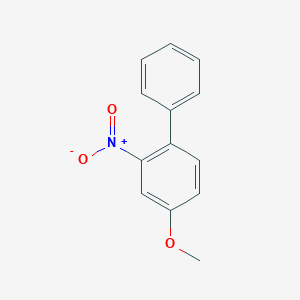
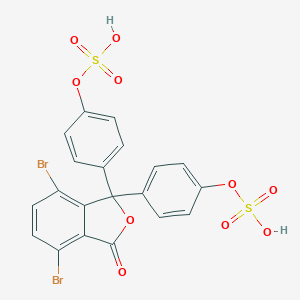
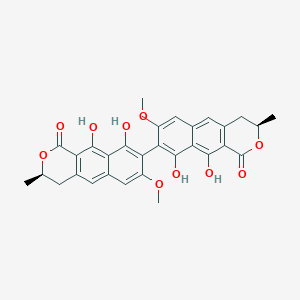
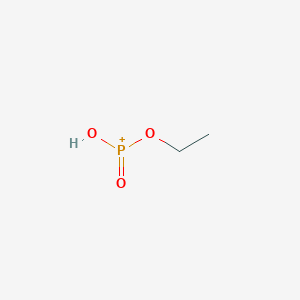
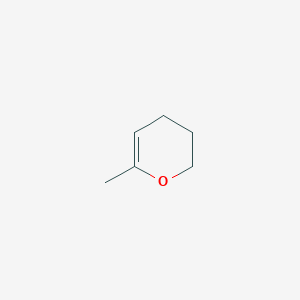
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
